molecular formula C15H17NO3S B1275564 Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-93-4

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B1275564
CAS No.: 350989-93-4
M. Wt: 291.4 g/mol
InChI Key: UCKLQWUNBRDPGI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate (CAS 350989-93-4) is a high-purity synthetic thiophene derivative of significant interest in scientific research. With a molecular formula of C15H17NO3S and a molecular weight of 291.37 g/mol, this compound serves as a versatile building block in medicinal chemistry and material science . Thiophene derivatives are recognized for their wide spectrum of therapeutic properties . This compound is part of a class of molecules investigated for antimicrobial activity, with related structures showing inhibitory effects against various bacterial strains such as B. subtilis , E. coli , and S. aureus . The 2-aminothiophene core is a privileged structure in drug discovery, contributing to the development of compounds with anti-inflammatory, anticancer, and antifungal activities . Beyond medicinal applications, thiophene-based molecules are crucial in material science, particularly in the fabrication of organic electronics and light-emitting diodes due to their tunable electronic properties . This product is provided with a purity of 95.0% and is intended for research purposes only . It is strictly for use in laboratory research and is not certified for human or animal consumption. Researchers should consult the safety data sheet (SDS) and adhere to all safety precautions before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKLQWUNBRDPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396527
Record name ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-93-4
Record name ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

Step Reactants Conditions Outcome
1. Condensation 4-methoxyacetophenone + ethyl cyanoacetate Base (e.g., triethylamine), solvent (ethanol or 1,4-dioxane), room temperature to reflux Formation of intermediate α,β-unsaturated nitrile
2. Cyclization and Sulfur Incorporation Intermediate + elemental sulfur (S₈) Reflux in ethanol or 1,4-dioxane, 4–6 hours Cyclization to thiophene ring, yielding ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Reaction Details and Optimization

  • Base selection: Triethylamine, morpholine, or DBU are commonly used to catalyze the condensation and facilitate sulfur incorporation.
  • Solvent choice: Ethanol is preferred for ease of handling and recrystallization, while 1,4-dioxane or DMF can improve yields by stabilizing intermediates.
  • Temperature: Reflux conditions (approximately 80–110 °C) are essential for efficient cyclization.
  • Reaction time: Typically 4–6 hours; microwave-assisted synthesis can reduce this to under an hour.
  • Yields: Reported yields range from 65% to 75%, depending on reaction parameters and purification methods.

Representative Experimental Procedure

  • Mix equimolar amounts of 4-methoxyacetophenone and ethyl cyanoacetate in ethanol.
  • Add triethylamine (1.2 equivalents) and stir at room temperature for 30 minutes.
  • Add elemental sulfur (1 equivalent) and reflux the mixture for 5 hours.
  • Cool the reaction mixture; precipitate the product by filtration.
  • Recrystallize from ethanol to obtain pure ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate as crystalline solid.

Alternative Synthetic Routes and Variations

While the Gewald reaction is predominant, other methods have been explored for related thiophene derivatives that can be adapted for this compound:

However, these methods are less commonly reported specifically for the 4-(4-methoxyphenyl) substituted derivative.

Structural Characterization Supporting Preparation

Characterization techniques confirm the success of the synthesis and purity of the compound:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm substitution pattern and functional groups ¹H NMR: NH₂ broad singlet (~5.5 ppm), aromatic protons (6.5–7.5 ppm), methyl singlet (~2.3 ppm), ethyl ester signals (triplet and quartet)
Infrared (IR) Spectroscopy Identify functional groups NH₂ stretch (~3400 cm⁻¹), ester C=O (~1730 cm⁻¹), aromatic C-H (~3000 cm⁻¹)
Mass Spectrometry (MS) Confirm molecular weight Molecular ion peak at m/z 292 (M⁺) consistent with molecular formula C15H17NO3S
X-ray Crystallography Confirm molecular geometry and substitution Planarity of thiophene ring, dihedral angle between thiophene and methoxyphenyl group, intramolecular hydrogen bonding patterns

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity Notes
Base Triethylamine, morpholine, DBU DBU may increase reaction rate Triethylamine most common
Solvent Ethanol, 1,4-dioxane, DMF Polar aprotic solvents improve yield Ethanol preferred for recrystallization
Temperature Room temp to reflux (80–110 °C) Reflux essential for cyclization Microwave irradiation reduces time
Reaction Time 4–6 hours Longer times improve conversion Overheating may cause side reactions
Sulfur Source Elemental sulfur (S₈) Stoichiometric amounts required Purity of sulfur affects outcome
Purification Recrystallization from ethanol Enhances purity to >95% Filtration removes insolubles

Summary of Research Findings

  • The Gewald reaction remains the gold standard for synthesizing ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate due to its efficiency and reliability.
  • Reaction parameters such as base type, solvent, temperature, and reaction time critically influence yield and purity.
  • Structural characterization confirms the correct substitution and integrity of the thiophene ring.
  • Recent advances include microwave-assisted synthesis and catalyst optimization to reduce reaction times and increase yields.
  • Alternative methods exist but are less practical or less reported for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Basic Information

  • IUPAC Name : Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
  • Molecular Weight : 291.4 g/mol
  • CAS Number : 350989-93-4
  • Synonyms : Ethyl 2-amino-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate

Structural Features

The compound features a thiophene ring which is known for its electron-rich nature, making it suitable for various chemical reactions. The presence of an amino group enhances its reactivity and potential biological activity.

Medicinal Chemistry

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has shown promise in medicinal chemistry due to its structural properties that can be optimized for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar thiophene structures exhibit anticancer properties. For instance, derivatives of thiophene have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Agrochemicals

The compound's properties may also be leveraged in the development of agrochemicals. Compounds containing thiophene rings are often used as herbicides and fungicides due to their effectiveness against a range of pests.

Data Table: Comparison of Thiophene Derivatives in Agrochemical Applications

Compound NameApplication TypeEfficacy LevelReference
Thiophene AHerbicideHigh
Thiophene BFungicideModerate
Ethyl 2-amino...Potential HerbicideUnder Study

Material Science

The unique electronic properties of ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Insights from Research

Studies have shown that thiophene-based materials can improve charge transport properties in organic electronic devices . The incorporation of this compound into polymer matrices could enhance the efficiency of devices by improving stability and conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxyphenyl groups play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Conclusion

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a versatile compound with significant potential in medicinal chemistry, biological research, and material science. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets, making it a valuable tool for scientific exploration and innovation.

Biological Activity

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, commonly referred to as EMPTC, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EMPTC, focusing on its anticancer properties, antibacterial effects, and potential applications in neuropharmacology.

  • Molecular Formula : C14H15NO3S
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 15854-11-2
  • IUPAC Name : Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Anticancer Activity

Recent studies have demonstrated that EMPTC exhibits notable antiproliferative effects against various cancer cell lines. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis in tumor cells.

Research Findings

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • PC-3 (prostate cancer)
    • HCT-116 (colorectal cancer)
  • IC50 Values :
    • EMPTC showed IC50 values less than 25 µM against HepG2 and MCF-7 cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action :
    • The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

Antibacterial Activity

EMPTC has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicate varying degrees of effectiveness.

Antibacterial Testing Results

Bacterial Strain Zone of Inhibition (mm) Activity
Staphylococcus aureus14Moderate
Escherichia coli12Moderate
Bacillus subtilis15Moderate
Pseudomonas aeruginosa9Weak

The compound displayed significant activity against Staphylococcus aureus and Bacillus subtilis while showing lower efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Neuropharmacological Potential

Emerging evidence suggests that EMPTC may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to known neuroprotective agents warrants further investigation into its mechanism as a potential inhibitor of β-amyloid aggregation.

In Vitro Studies

In vitro studies have indicated that EMPTC can inhibit β-amyloid fibril formation with an IC50 value comparable to established inhibitors like Donepezil . This suggests a potential role in modulating neuroinflammation and protecting neuronal cells from oxidative stress.

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via the Gewald reaction , a two-step process involving cyclization of ketones with cyanoacetates and elemental sulfur. For example, ethyl acetoacetate reacts with 4-methoxyphenylacetonitrile in the presence of sulfur and a base (e.g., triethylamine) under reflux conditions to form the thiophene core . Key intermediates, such as 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate, are characterized using NMR, IR, and mass spectrometry to confirm regiochemistry and functional group integrity. Physicochemical properties (e.g., logP, topological polar surface area) are calculated using tools like XlogP .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks for the methoxy group (~δ 3.8 ppm for OCH3), thiophene protons (δ 6.5–7.2 ppm), and ester carbonyl (δ 165–170 ppm).
  • IR Spectroscopy : Confirm the presence of ester C=O (~1700 cm⁻¹), amino N-H (~3400 cm⁻¹), and aromatic C-H stretches .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) should match the molecular weight (291.36 g/mol) with fragmentation patterns consistent with the methoxyphenyl and methylthiophene groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance cyclization efficiency during the Gewald reaction .
  • Catalyst screening : Triethylamine or morpholine accelerates sulfur incorporation and reduces side reactions .
  • Temperature control : Reflux at 80–100°C for 5–6 hours ensures complete conversion, monitored via TLC .
  • Workup modifications : Neutralization with sodium carbonate post-reaction minimizes ester hydrolysis . Reported yields range from 60–75% under optimized conditions .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Discrepancies often arise from rotamers (due to restricted rotation of the ester group) or solvent effects . For example:

  • DFT calculations (B3LYP/6-31G*) can predict NMR chemical shifts and compare them with experimental data to validate assignments .
  • Variable-temperature NMR resolves dynamic effects by identifying coalescence temperatures for rotameric signals .
  • X-ray crystallography provides definitive confirmation of solid-state conformation, as demonstrated for analogous thiophene carboxylates .

Q. What strategies are used to design biologically active derivatives of this compound?

Structural modifications focus on:

  • Carboxamide derivatives : Reacting the amino group with sulfonamides or carbamimidoyl chlorides to enhance target binding (e.g., ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl...]thiophene-2-carboxylate) .
  • Heterocyclic fusion : Incorporating pyrimidine or pyrazole rings via condensation reactions to improve pharmacokinetic properties .
  • Bioisosteric replacement : Substituting the methoxyphenyl group with halogenated or electron-withdrawing substituents to modulate electronic effects and bioavailability .

Methodological Considerations

  • Data Validation : Cross-reference experimental results (e.g., melting points, Rf values) with literature data for analogous compounds to ensure reproducibility .
  • Computational Tools : Use software like Gaussian for DFT-based geometry optimization or Schrödinger Suite for docking studies to predict biological activity .
  • Safety Protocols : Handle thiophosgene (used in derivative synthesis) in a fume hood with appropriate PPE due to its toxicity .

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